molecular formula C12H13B B1443352 7-Bromo-2-isopropyl-1H-indene CAS No. 940884-86-6

7-Bromo-2-isopropyl-1H-indene

Cat. No.: B1443352
CAS No.: 940884-86-6
M. Wt: 237.13 g/mol
InChI Key: UPYYOTKNVMQERO-UHFFFAOYSA-N
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Description

7-Bromo-2-isopropyl-1H-indene is a brominated derivative of indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-isopropyl-1H-indene typically involves the bromination of 2-isopropyl-1H-indene. This can be achieved through the reaction of 2-isopropyl-1H-indene with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-isopropyl-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form 2-isopropyl-1H-indene.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and organolithium reagents.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are typically employed.

Major Products Formed

    Substitution Reactions: Products include various substituted indenes depending on the nucleophile used.

    Oxidation Reactions: Products include ketones and carboxylic acids.

    Reduction Reactions: The major product is 2-isopropyl-1H-indene.

Scientific Research Applications

7-Bromo-2-isopropyl-1H-indene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 7-Bromo-2-isopropyl-1H-indene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-1H-indene: The parent compound without the bromine atom.

    7-Chloro-2-isopropyl-1H-indene: A similar compound with a chlorine atom instead of bromine.

    7-Fluoro-2-isopropyl-1H-indene: A similar compound with a fluorine atom instead of bromine.

Uniqueness

7-Bromo-2-isopropyl-1H-indene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific chemical reactions that are not possible with other halogens, making this compound valuable in synthetic chemistry and various applications.

Properties

IUPAC Name

7-bromo-2-propan-2-yl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br/c1-8(2)10-6-9-4-3-5-12(13)11(9)7-10/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYYOTKNVMQERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 73.4 g (0.29 mol) of 4-bromo-2-isopropylindan-1-one in 530 ml of a mixture of THF-methanol (2:1, vol.), 22.0 g (0.58 mol) of NaBH4 was added in small portions while vigorously stirring for 2 h at 0° C. This mixture was stirred for 12 h at room temperature and then added to 600 ml of cold water. The organic layer was separated, the aqueous layer was extracted with 3×300 ml of methyl-tert-butyl ether. The combined organic fractions were dried over K2CO3 and then evaporated to dryness. The residue was dissolved in 1500 ml of toluene, and 2.0 g of p-TosOH was added. The resulting solution was refluxed for 2 h using a Dean-Stark trap to remove the water formed, and then it was passed through a short Silica Gel 60 column (40-63 um, d 100 mm, l 80 mm, eluent: hexanes). This column was additionally washed with 250 ml of toluene. The combined organic fractions were evaporated to dryness. The product was isolated by vacuum distillation (bp 128-132° C./4 mm Hg). Yield 57.8 g (84%).
Quantity
73.4 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
530 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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